molecular formula C23H27N3OS2 B382905 N1,N1-DIETHYL-N4-[(1Z)-8-METHOXY-4,4-DIMETHYL-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLIN-1-YLIDENE]BENZENE-1,4-DIAMINE

N1,N1-DIETHYL-N4-[(1Z)-8-METHOXY-4,4-DIMETHYL-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLIN-1-YLIDENE]BENZENE-1,4-DIAMINE

Cat. No.: B382905
M. Wt: 425.6g/mol
InChI Key: VOFULSJWBKORRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-diethyl-N’-[(1Z)-8-methoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]benzene-1,4-diamine is a complex organic compound with a unique structure that includes a quinoline core, dithiolo ring, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-diethyl-N’-[(1Z)-8-methoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]benzene-1,4-diamine typically involves multiple steps, starting with the preparation of the quinoline core The dithiolo ring is then introduced through a series of reactions involving sulfur-containing reagents

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving automated systems and continuous flow reactors to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N,N-diethyl-N’-[(1Z)-8-methoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]benzene-1,4-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the quinoline core or the dithiolo ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

N,N-diethyl-N’-[(1Z)-8-methoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]benzene-1,4-diamine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of certain diseases.

    Industry: Used in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of N,N-diethyl-N’-[(1Z)-8-methoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]benzene-1,4-diamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N,N-diethyl-N’-[(1Z)-4,4,8-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]benzene-1,4-diamine
  • N,N-diethyl-N’-[(1Z)-4,4,8-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]benzene-1,4-diamine

Uniqueness

N,N-diethyl-N’-[(1Z)-8-methoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]benzene-1,4-diamine is unique due to its specific functional groups and structural features, which confer distinct chemical and biological properties. Its methoxy group and the specific arrangement of the dithiolo ring and quinoline core differentiate it from similar compounds, potentially leading to unique applications and effects.

Properties

Molecular Formula

C23H27N3OS2

Molecular Weight

425.6g/mol

IUPAC Name

N,N-diethyl-4-[(8-methoxy-4,4-dimethyl-5H-dithiolo[3,4-c]quinolin-1-ylidene)amino]aniline

InChI

InChI=1S/C23H27N3OS2/c1-6-26(7-2)16-10-8-15(9-11-16)24-22-20-18-14-17(27-5)12-13-19(18)25-23(3,4)21(20)28-29-22/h8-14,25H,6-7H2,1-5H3

InChI Key

VOFULSJWBKORRZ-UHFFFAOYSA-N

SMILES

CCN(CC)C1=CC=C(C=C1)N=C2C3=C(C(NC4=C3C=C(C=C4)OC)(C)C)SS2

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)N=C2C3=C(C(NC4=C3C=C(C=C4)OC)(C)C)SS2

Origin of Product

United States

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